molecular formula C21H20BrO2P B154584 (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide CAS No. 1779-58-4

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide

Cat. No.: B154584
CAS No.: 1779-58-4
M. Wt: 415.3 g/mol
InChI Key: VCWBQLMDSMSVRL-UHFFFAOYSA-M
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Preparation Methods

The synthesis of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with methyl bromoacetate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ph3P+BrCH2COOCH3Ph3PCH2COOCH3+Br\text{Ph}_3\text{P} + \text{BrCH}_2\text{COOCH}_3 \rightarrow \text{Ph}_3\text{PCH}_2\text{COOCH}_3^+\text{Br}^- Ph3​P+BrCH2​COOCH3​→Ph3​PCH2​COOCH3+​Br−

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .

Chemical Reactions Analysis

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents for redox reactions .

Scientific Research Applications

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

(2-methoxy-2-oxoethyl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2P.BrH/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWBQLMDSMSVRL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939003
Record name (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779-58-4
Record name Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779-58-4
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Record name 1779-58-4
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Record name (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxy-2-oxoethyl)triphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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